2-Bromobicyclo[3.1.0]hexane
Overview
Description
2-Bromobicyclo[310]hexane is a bicyclic organic compound with the molecular formula C₆H₉Br It is characterized by a three-membered ring fused to a five-membered ring, with a bromine atom attached to one of the carbon atoms in the three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced photoredox catalysis and precise reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for large-scale production, although specific industrial processes may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in (3 + 2) cycloaddition reactions to form more complex bicyclic structures.
Reduction Reactions: The bromine atom can be reduced to form bicyclo[3.1.0]hexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cycloaddition Reactions: Cyclopropenes and aminocyclopropanes are commonly used, with photoredox catalysts and blue LED irradiation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include various substituted bicyclo[3.1.0]hexane derivatives.
Cycloaddition Reactions: Products include complex bicyclic structures with potential bioactivity.
Reduction Reactions: Products include reduced bicyclo[3.1.0]hexane derivatives.
Scientific Research Applications
2-Bromobicyclo[3.1.0]hexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[3.1.0]hexane involves its interaction with molecular targets through its unique bicyclic structure. The compound can act as a ligand for various receptors, influencing biological pathways and processes. For example, derivatives of bicyclo[3.1.0]hexane have been shown to interact with adenosine receptors, affecting purinergic signaling pathways .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, differing in structure and reactivity.
2-Chlorobicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 2-Bromobicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and reduction reactions. Its bicyclic structure also provides a rigid framework that is valuable in the synthesis of complex organic molecules and in studying stereochemical effects .
Properties
IUPAC Name |
2-bromobicyclo[3.1.0]hexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-2-1-4-3-5(4)6/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXZAQAJVPJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305903 | |
Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41413-38-1 | |
Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41413-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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